![molecular formula C20H15F2N5O5S B2802003 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-82-2](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-HIV Properties
A study by Li et al. (2020) explored compounds similar to N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide for their potential as HIV-1 inhibitors. They found that these compounds exhibited strong activity against the wild-type HIV-1 strain with low cytotoxicity, suggesting their potential as effective anti-HIV agents (Li et al., 2020).
Cancer Treatment Potential
The research by Theoclitou et al. (2011) identified a structurally related compound, AZD4877, as a kinesin spindle protein inhibitor with promising properties for cancer treatment. This study highlights the potential of similar compounds, including N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, in developing new anticancer therapies (Theoclitou et al., 2011).
Potential in Alzheimer's Disease Imaging
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, similar in structure to the compound , for potential use in PET radiotracers for imaging Alzheimer's disease. This research demonstrates the potential application of such compounds in diagnosing and monitoring neurodegenerative diseases (Gao et al., 2018).
Antioxidant Activity
Salem and Errayes (2016) investigated the antioxidant properties of similar compounds, finding that most of the synthesized compounds exhibited potent antioxidant activity. This suggests that N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide might also have significant antioxidant properties (Salem & Errayes, 2016).
Antibacterial and Antimicrobial Potential
Research by Kumar et al. (2011) explored the antibacterial and antimicrobial potential of pyrimidine-containing compounds. These findings indicate that compounds like N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide could be effective in treating bacterial infections (Kumar et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS-Nummer |
888426-82-2 |
Molekularformel |
C20H15F2N5O5S |
Molekulargewicht |
475.43 |
IUPAC-Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI-Schlüssel |
VLWPHXSDIWAXKC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



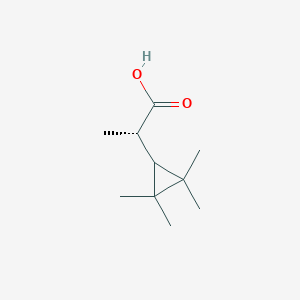
![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)
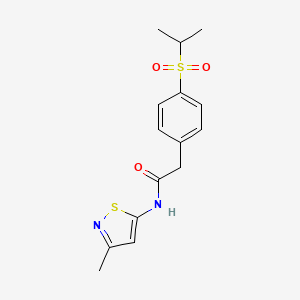
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)
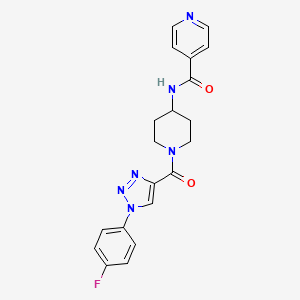
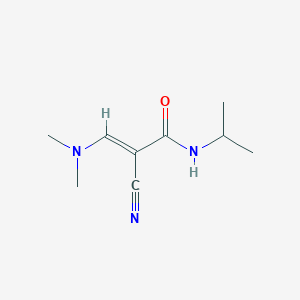
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
![N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2801936.png)
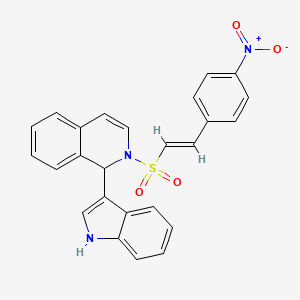
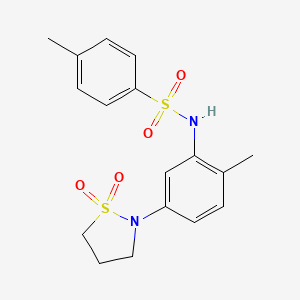
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)